molecular formula C16H15ClN4O4 B11471565 2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide

Cat. No.: B11471565
M. Wt: 362.77 g/mol
InChI Key: PZEXTBFYKGQKMQ-UHFFFAOYSA-N
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Description

2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with chloro, dimethyl, and carboximidamide groups, as well as a nitrophenyl carbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide typically involves multiple steps. One common method includes the initial formation of the pyridine ring, followed by the introduction of the chloro and dimethyl groups through electrophilic aromatic substitution reactions. The carboximidamide group is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the nitrophenyl carbonyl moiety to the pyridine ring under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4,6-dimethyl-N’-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C16H15ClN4O4

Molecular Weight

362.77 g/mol

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C16H15ClN4O4/c1-8-4-5-11(7-12(8)21(23)24)16(22)25-20-15(18)13-9(2)6-10(3)19-14(13)17/h4-7H,1-3H3,(H2,18,20)

InChI Key

PZEXTBFYKGQKMQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N)[N+](=O)[O-]

Origin of Product

United States

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